molecular formula C18H16ClFN4O3S B2459570 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021099-89-7

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2459570
CAS No.: 1021099-89-7
M. Wt: 422.86
InChI Key: PAAUDUIXCZZKFB-UHFFFAOYSA-N
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Description

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazine ring, and a furan ring, along with chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as 3-chloro-4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving a suitable dicarbonyl compound and hydrazine.

    Coupling with Furan Ring: The final step involves coupling the pyridazine derivative with a furan ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
  • 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
  • 3-(4-((3-Chloro-4-methylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Uniqueness

The unique combination of chloro and fluoro substituents in 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O3S/c19-14-12-13(3-4-15(14)20)28(25,26)24-9-7-23(8-10-24)18-6-5-16(21-22-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAUDUIXCZZKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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